![molecular formula C19H20N4O5S B2920648 methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034385-74-3](/img/structure/B2920648.png)
methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Starting material: 1-methyl-1H-pyrazole-5-carbaldehyde
- Reagents: Pyridine-3-ylmethanol, catalytic acid
- Reaction: Condensation to form the pyrazole-pyridine intermediate
Step 3: Sulfonation
- Starting material: Pyrazole-pyridine intermediate
- Reagents: Sulfonyl chloride, base (e.g., triethylamine)
- Reaction: Formation of the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. The sulfonamide group is then incorporated through sulfonation reactions.
-
Step 1: Preparation of the Benzoate Core
- Starting material: 4-methoxybenzoic acid
- Reagents: Methanol, sulfuric acid
- Reaction: Esterification to form methyl 4-methoxybenzoate
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The pyrazole and pyridine moieties contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the pyrazole and sulfonamide groups, making it less complex and with different applications.
1-methyl-1H-pyrazole-5-carbaldehyde: Contains the pyrazole moiety but lacks the benzoate and sulfonamide groups.
Sulfanilamide: Contains the sulfonamide group but lacks the aromatic and pyrazole moieties.
Uniqueness
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to its combination of aromatic, pyrazole, and sulfonamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWCLIBVPZMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
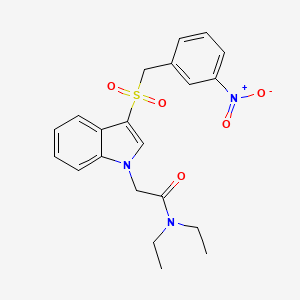
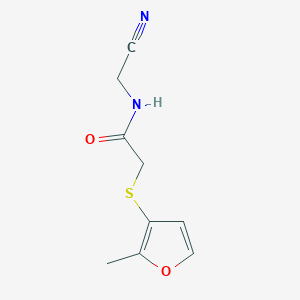
![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
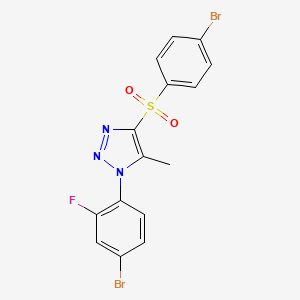


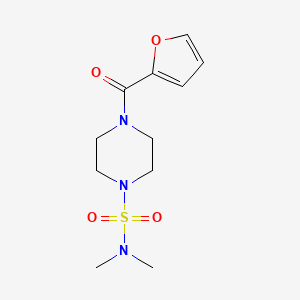
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)
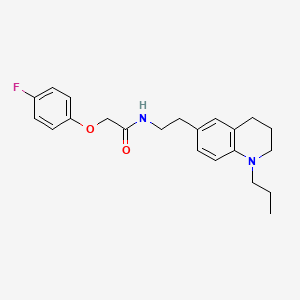
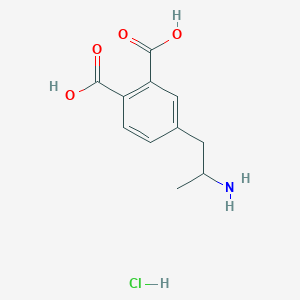
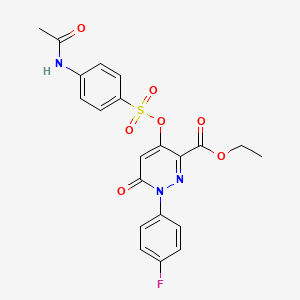
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2920587.png)
